molecular formula C10H12O5S B1585582 5-(Ethylsulfonyl)-2-methoxybenzoic acid CAS No. 4840-63-5

5-(Ethylsulfonyl)-2-methoxybenzoic acid

Cat. No.: B1585582
CAS No.: 4840-63-5
M. Wt: 244.27 g/mol
InChI Key: NBFYWQQYIJTQQV-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of an ethylsulfonyl group attached to a methoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60°C to form 1-ethylsulfanyl-4-methoxybenzene. This intermediate is then oxidized using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.

Scientific Research Applications

5-(Ethylsulfonyl)-2-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property makes it a valuable compound in the development of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfonyl)-2-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzyme active sites makes it particularly valuable in medicinal chemistry for developing enzyme inhibitors.

Properties

IUPAC Name

5-ethylsulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFYWQQYIJTQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964063
Record name 5-(Ethanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-63-5
Record name 5-(Ethylsulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4840-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulphonyl)-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylsulphonyl)-o-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-(ethylsulfonyl)-2-methoxybenzoic acid in pharmaceutical research?

A1: this compound is a key intermediate in the synthesis of amisulpride []. Amisulpride is an atypical antipsychotic medication used to treat schizophrenia and acute psychotic states. Understanding the synthesis and properties of this intermediate is crucial for the efficient and cost-effective production of amisulpride.

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves multiple steps, starting from either amino salicylic acid [] or 4-amino-2-hydroxybenzoic acid []. Key reactions include:

    Q3: How is the structure of this compound confirmed?

    A3: The synthesized this compound and its intermediates are characterized using spectroscopic techniques:

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